Cas no 25645-19-6 (5-Cyclodecen-1-one,5-methyl-9-methylene-2-(1-methylethyl)-, (2S,5E)-)
5-Cyclodecen-1-one,5-methyl-9-methylene-2-(1-methylethyl)-, (2S,5E)- Chemical and Physical Properties
Names and Identifiers
-
- 5-Cyclodecen-1-one,5-methyl-9-methylene-2-(1-methylethyl)-, (2S,5E)-
- Preisocalamendiol
- (2S,5Z)-2-Isopropyl-5-methyl-9-methylene-5-cyclodecen-1-one
- 1(10)
- [ "1(10)", "4(15)-Germacradien-6-one" ]
- 25645-19-6
- CS-0017086
- 5-Cyclodecen-1-one, 5-methyl-9-methylene-2-(1-methylethyl)-, (S-(E))-
- (2S,5E)-5-methyl-9-methylidene-2-(propan-2-yl)cyclodec-5-en-1-one
- FS-9665
- CHEBI:68149
- (+)-Preisocalamenediol
- CHEMBL1814553
- Preisocalamenediol
- DTXSID801316452
- HY-N1537
- Q27136639
- (2S, 5E)-5-methyl-9-methylidene-2-propan-2-ylcyclodec-5-en-1-one
- AKOS040762221
- 1(10),4(15)-Germacradien-6-one; (E)-form
- (2S,5E)-2-Isopropyl-5-methyl-9-methylene-5-cyclodecen-1-one
- (2S,5E)-5-methyl-9-methylidene-2-propan-2-ylcyclodec-5-en-1-one
- (2S,5E)-5-Methyl-9-methylene-2-isopropyl-5-cyclodecen-1-one
-
- Inchi: 1S/C15H24O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h6,11,14H,4-5,7-10H2,1-3H3/b12-6+/t14-/m0/s1
- InChI Key: QTFJNWQFKJITEE-CYIWUNGXSA-N
- SMILES: O=C1CC(=C)CCC=C(C)CC[C@H]1C(C)C |c:7|
Computed Properties
- Exact Mass: 220.18300
- Monoisotopic Mass: 220.182715385g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Color/Form: Oil
- Density: 0.9±0.1 g/cm3
- Boiling Point: 315.0±41.0 °C at 760 mmHg
- Flash Point: 129.9±22.6 °C
- PSA: 17.07000
- LogP: 4.29430
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
5-Cyclodecen-1-one,5-methyl-9-methylene-2-(1-methylethyl)-, (2S,5E)- Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
5-Cyclodecen-1-one,5-methyl-9-methylene-2-(1-methylethyl)-, (2S,5E)- Customs Data
- HS CODE:2914299000
- Customs Data:
China Customs Code:
2914299000Overview:
2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
5-Cyclodecen-1-one,5-methyl-9-methylene-2-(1-methylethyl)-, (2S,5E)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P66970-5mg |
(2S,5Z)-2-Isopropyl-5-methyl-9-methylene-5-cyclodecen-1-one |
25645-19-6 | 5mg |
¥3438.0 | 2021-09-08 | ||
| TargetMol Chemicals | TN4824-5mg |
Preisocalamendiol |
25645-19-6 | 5mg |
¥ 3330 | 2024-07-19 | ||
| TargetMol Chemicals | TN4824-5 mg |
Preisocalamendiol |
25645-19-6 | 98% | 5mg |
¥ 3,330 | 2023-07-10 | |
| TargetMol Chemicals | TN4824-1 mL * 10 mM (in DMSO) |
Preisocalamendiol |
25645-19-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3430 | 2023-09-15 | |
| A2B Chem LLC | AF65905-5mg |
(2S,5E)-5-Methyl-9-methylene-2-isopropyl-5-cyclodecen-1-one |
25645-19-6 | 5mg |
$560.00 | 2024-04-20 | ||
| TargetMol Chemicals | TN4824-1 ml * 10 mm |
Preisocalamendiol |
25645-19-6 | 1 ml * 10 mm |
¥ 3430 | 2024-07-19 |
5-Cyclodecen-1-one,5-methyl-9-methylene-2-(1-methylethyl)-, (2S,5E)- Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 5-Cyclodecen-1-one,5-methyl-9-methylene-2-(1-methylethyl)-, (2S,5E)-
Introduction to 5-Cyclodecen-1-one,5-methyl-9-methylene-2-(1-methylethyl)-, (2S,5E) and Its Significance in Modern Chemical Research
The compound with the CAS no. 25645-19-6, identified as 5-Cyclodecen-1-one,5-methyl-9-methylene-2-(1-methylethyl)-, (2S,5E), represents a fascinating subject of study in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its intricate cyclic structure and functional groups, has garnered attention due to its potential applications in synthetic chemistry and as a precursor in the development of novel bioactive molecules.
At the core of understanding this compound lies its molecular architecture. The presence of a cyclodecene backbone, modified by substituents such as 5-methyl and 9-methylene, along with the stereochemical configuration denoted by (2S,5E), contributes to its unique chemical properties. These features make it a valuable scaffold for exploring new chemical pathways and designing molecules with tailored biological activities.
In recent years, there has been a surge in research focused on developing innovative methodologies for constructing complex cyclic systems. The CAS no. 25645-19-6 compound exemplifies this trend, as it serves as a model for studying reactions that involve strained rings and functional group transformations. Researchers have leveraged this molecule to develop novel catalytic systems that enhance the efficiency of cycloaddition reactions, leading to faster and more sustainable synthetic routes.
One of the most compelling aspects of 5-Cyclodecen-1-one,5-methyl-9-methylene-2-(1-methylethyl)-, (2S,5E) is its potential in medicinal chemistry. The structural motifs present in this compound have been found to mimic natural products with known pharmacological effects. For instance, derivatives of this molecule have shown promise in preliminary studies as modulators of enzyme activity and as candidates for further optimization into therapeutic agents. The stereochemical purity specified by the (2S,5E) configuration is particularly crucial in these applications, as it ensures that the molecule interacts with biological targets in a predictable manner.
The synthesis of such complex molecules often presents significant challenges due to their sensitivity to reaction conditions and the need for precise control over stereochemistry. Advances in computational chemistry have played a pivotal role in addressing these challenges by enabling researchers to predict reaction outcomes and optimize synthetic strategies before conducting experiments. This approach has not only reduced the time required for discovery but also minimized waste by identifying the most efficient pathways.
Recent publications highlight the utility of CAS no. 25645-19-6 in the development of new materials as well. The rigid cyclic framework and diverse functional groups make it an attractive candidate for designing polymers with unique properties. These materials could find applications in areas such as coatings, adhesives, and specialty plastics, where traditional polymers fall short due to their limited thermal stability or reactivity.
The role of stereochemistry in determining the properties of organic compounds cannot be overstated. The specific configuration denoted by (2S,5E) in 5-Cyclodecen-1-one,5-methyl-9-methylene-2-(1-methylethyl)- influences its interactions with other molecules, including enzymes and receptors. This has led to interest in using computational methods to predict how different stereoisomers might behave biologically. Such predictions are essential for drug discovery pipelines, where early identification of promising candidates can save significant resources by avoiding costly experimental trials.
In conclusion,CAS no. 25645-19-6 represents more than just a single compound; it embodies the intersection of synthetic organic chemistry and pharmaceutical innovation. Its unique structural features offer opportunities for developing new synthetic methodologies and bioactive molecules that could address unmet medical needs. As research continues to evolve,this molecule will undoubtedly remain a cornerstone for exploring the frontiers of chemical biology and material science.
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